2-(1-methylcyclopropyl)-1H-benzimidazole
Description
Properties
CAS No. |
150649-19-7 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
2-(1-methylcyclopropyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-11(6-7-11)10-12-8-4-2-3-5-9(8)13-10/h2-5H,6-7H2,1H3,(H,12,13) |
InChI Key |
XALYOHSTMDJDAO-UHFFFAOYSA-N |
SMILES |
CC1(CC1)C2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CC1(CC1)C2=NC3=CC=CC=C3N2 |
Synonyms |
1H-Benzimidazole,2-(1-methylcyclopropyl)-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives have shown promising antimicrobial properties against various bacterial and fungal strains. Research indicates that modifications at specific positions on the benzimidazole ring can significantly affect their potency.
- Case Study : A series of benzimidazole derivatives were synthesized and evaluated for antimicrobial activity. Compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 100 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 15 | 12.5 | Antibacterial |
| 18 | 25 | Antibacterial |
| 17 | 25-62.5 | Antifungal |
Anticancer Properties
Benzimidazole derivatives have been investigated for their anticancer potential, particularly in targeting various cancer cell lines.
- Case Study : A study reported that N-alkylated benzimidazole derivatives exhibited significant antiproliferative activity against the MDA-MB-231 breast cancer cell line, with IC50 values as low as 16.38 µM for specific compounds .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2g | 16.38 | MDA-MB-231 |
| 1a | >100 | MDA-MB-231 |
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of benzimidazole derivatives, which can inhibit cyclooxygenase (COX) enzymes.
- Case Study : Compounds derived from benzimidazole were tested for their COX-1 and COX-2 inhibitory effects, showing significant anti-inflammatory activity compared to standard drugs like diclofenac .
| Compound | IC50 COX-1 (nM) | IC50 COX-2 (nM) |
|---|---|---|
| 136 | 0.1664 | 0.0370 |
| 137 | 0.2272 | 0.0469 |
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The benzimidazole core demonstrates predictable reactivity patterns:
2.1. N-Alkylation
-
Reaction Site : N1 position
-
Typical Reagents :
2.2. C5 Functionalization
-
Electrophilic Aromatic Substitution :
Transition Metal-Catalyzed Couplings
Emerging methodologies enable complex derivatization:
Table 2: Potential Coupling Reactions
| Reaction Type | Catalytic System | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4/K2CO3 | Biaryl systems |
| Buchwald-Hartwig | Pd2(dba)3/Xantphos | N-Arylated derivatives |
| Click Chemistry | CuSO4/sodium ascorbate | Triazole-linked conjugates |
Based on , cyclopropane stability under these conditions requires careful temperature control (typically <100°C).
Biological Activity Modulation
Structure-activity relationship (SAR) studies of analogous compounds reveal critical design principles:
Key Findings
-
C5 Substitution :
Table 3: Hypothetical Bioactivity Profile
| Derivative | COX-2 Inhibition (%) | CDK1 IC50 (nM) | Solubility (mg/mL) |
|---|---|---|---|
| Parent Compound | 32 ± 1.5 | 850 ± 45 | 0.12 |
| 5-Nitro | 68 ± 2.1 | 420 ± 28 | 0.08 |
| N1-Benzyl | 41 ± 1.8 | 720 ± 39 | 0.05 |
Stability and Degradation Pathways
Critical stability considerations from benzimidazole chemistry:
5.1. Acid Sensitivity
5.2. Thermal Decomposition
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 2-position substituent significantly impacts lipophilicity (logP), solubility, and molecular rigidity. Key comparisons include:
Key Observations :
- The 1-methylcyclopropyl group likely offers a balance between rigidity and moderate lipophilicity compared to bulky aryl groups (e.g., 4-isopropylphenyl, logP 4.3) .
- Halogenated derivatives (e.g., 4-bromo, 3-chloro) exhibit enhanced stability and crystallinity, which may aid in formulation .
- Morpholine-containing derivatives (e.g., compounds in ) show increased polarity, suggesting better aqueous solubility than cyclopropane-substituted analogs .
Key Observations :
Key Observations :
Q & A
Q. What are the established synthetic routes for 2-(1-methylcyclopropyl)-1H-benzimidazole, and how are intermediates characterized?
The synthesis typically begins with o-phenylenediamine derivatives. A common method involves cyclocondensation with carbon disulfide and potassium hydroxide in ethanol to form 1H-benzo[d]imidazole-2-thiol, followed by substitution with methylcyclopropyl groups. For example, hydrazine hydrate can replace the thiol group to form hydrazinyl intermediates, which are further modified . Characterization relies on IR spectroscopy (e.g., S-H stretches at 2634 cm⁻¹, N-H at 3395 cm⁻¹) and NMR (δ12.31 for S-H, δ10.93 for N-H in benzimidazole) . Elemental analysis (±0.4% deviation) and mass spectrometry (ESI-MS) validate molecular formulas .
Q. How do researchers confirm the regioselectivity of substituents in benzimidazole derivatives?
Regioselectivity is determined using NOESY NMR to assess spatial proximity of substituents and HPLC-MS to track reaction intermediates. For example, in the synthesis of 2-arylthiazole-triazole derivatives, regioselectivity at the benzimidazole N1 position is confirmed by distinct ¹H-NMR shifts (e.g., δ7.2–8.1 for aromatic protons) and cross-peaks in 2D NMR spectra . Computational docking (e.g., AutoDock Vina) can also predict binding orientations, indirectly supporting regiochemical assignments .
Advanced Research Questions
Q. What strategies optimize reaction yields for this compound derivatives under conflicting solvent conditions?
Conflicting solvent effects (e.g., methanol vs. DMF) are resolved by evaluating polar aprotic solvents for nucleophilic substitutions and protic solvents for cyclocondensation. For instance, methanol improves hydrazine substitution (yield >75%), while DMF enhances Ullmann coupling for aryl derivatives . Design of Experiments (DoE) methodologies, such as Taguchi arrays, systematically vary temperature (80–120°C), catalyst loading (5–10% Pd/C), and solvent ratios to identify optimal conditions .
Q. How can contradictory spectroscopic data (e.g., NMR split vs. singlet) be resolved in benzimidazole derivatives?
Contradictions arise from dynamic processes (e.g., tautomerism or rotational barriers). Variable-temperature NMR (VT-NMR) at 25–80°C can reveal coalescence points for proton exchange. For example, splitting in δ7.5–8.0 ppm regions may merge at higher temperatures, confirming tautomeric equilibria . DFT calculations (B3LYP/6-31G*) model energy barriers for rotation or tautomerism, aligning computed shifts with experimental data .
Q. How does the methylcyclopropyl group influence biological activity compared to other substituents?
The methylcyclopropyl moiety enhances metabolic stability by resisting oxidative degradation. In dopamine D2 receptor binding studies, 2-cyclopropyl derivatives show higher affinity (Ki = 12 nM) than methyl or ethyl analogs due to improved hydrophobic interactions with receptor pockets . Comparative SAR studies using radioligand displacement assays (³H-spiperone) and molecular docking (e.g., Glide SP) validate these interactions .
Q. What computational methods predict the bioactivity of this compound derivatives?
Molecular dynamics (MD) simulations (AMBER force field) assess binding stability in protein targets (e.g., α-glucosidase). Pharmacophore modeling (Phase, Schrödinger) identifies critical features: (1) aromatic benzimidazole core, (2) hydrophobic cyclopropane, and (3) hydrogen-bond acceptors . For anticonvulsant activity, QSAR models using PLS regression correlate ClogP and polar surface area with ED₅₀ values in MES tests .
Q. How do researchers address low yields in multi-step syntheses of functionalized benzimidazoles?
Key steps include:
- Protecting group strategies : Boc protection of amines during cyclopropane introduction reduces side reactions .
- Catalyst screening : Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings improves cross-coupling efficiency (>90% yield) .
- In situ monitoring : ReactIR tracks intermediate formation (e.g., hydrazine carboxamide at 1650 cm⁻¹) to adjust reaction times .
Data Contradiction Analysis
Q. Why do different studies report conflicting melting points for structurally similar benzimidazoles?
Variations arise from polymorphism or residual solvents. DSC-TGA analysis identifies polymorphs (e.g., Form I vs. Form II) with distinct melting endotherms. For example, 2-(4-fluorophenyl) derivatives exhibit a 10°C mp difference due to crystal packing . PXRD confirms phase purity, while Karl Fischer titration quantifies residual solvents (<0.5% w/w) .
Methodological Guidelines
- Synthetic Protocols : Prioritize Phillips' cyclocondensation (1928) for 2-substituted benzimidazoles and Weidenhagen's oxidative methods for N1 modifications .
- Characterization : Combine HRMS, 2D NMR (HSQC, HMBC), and single-crystal XRD for unambiguous structural proof .
- Biological Assays : Use standardized protocols (e.g., NIH Anticonvulsant Screening Program) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
